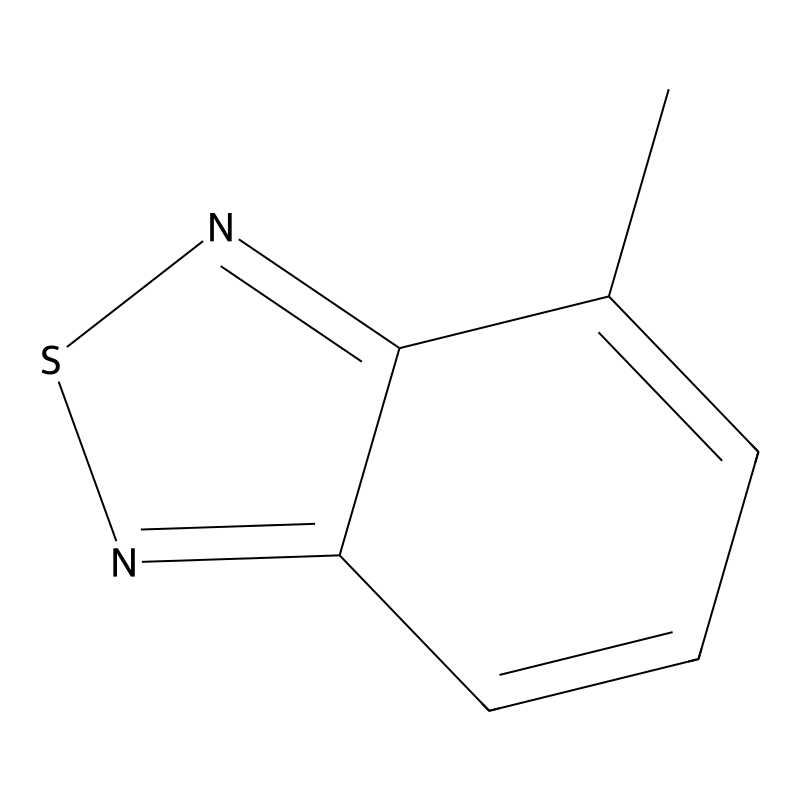

4-Methyl-2,1,3-benzothiadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Applications

- Organic Electronics: 4-Me-BTD has been explored as a building block in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its good hole-transporting properties [].

Medicinal Chemistry Applications

- Antimicrobial Activity: Studies have shown that 4-Me-BTD exhibits antimicrobial activity against various bacteria and fungi. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane [].

- Anticancer Activity: Research suggests that 4-Me-BTD may possess antitumor properties. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) []. However, further research is needed to determine its efficacy and safety in vivo (in living organisms).

Other Potential Applications

- Corrosion Inhibition: 4-Me-BTD is being investigated as a potential corrosion inhibitor for metals due to its ability to form a protective film on the metal surface [].

- Agricultural Applications: Some studies suggest that 4-Me-BTD may have potential applications in agriculture as a fungicide or herbicide, but more research is needed to confirm its efficacy and safety in this context [].

4-Methyl-2,1,3-benzothiadiazole is a heterocyclic organic compound characterized by a benzothiadiazole core with a methyl group at the 4-position. This compound is part of a larger family of benzothiadiazoles, which are known for their diverse applications in materials science and medicinal chemistry. The structure of 4-methyl-2,1,3-benzothiadiazole includes a five-membered ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties.

Research indicates that derivatives of 4-methyl-2,1,3-benzothiadiazole exhibit significant biological activity. Some studies have shown that these compounds possess antimicrobial properties and can function as potential anti-cancer agents. The biological evaluation of related compounds has demonstrated their ability to inhibit various enzymes and cellular pathways relevant to disease mechanisms .

The synthesis of 4-methyl-2,1,3-benzothiadiazole can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as 2-amino-phenyl sulfides or thioketones under acidic conditions.

- Bromination: As previously mentioned, bromination of the parent benzothiadiazole can yield various substituted derivatives.

- Functionalization: Techniques such as C–H activation can introduce different functional groups at specific positions on the ring .

4-Methyl-2,1,3-benzothiadiazole has several applications across different fields:

- Materials Science: Used in the development of photoluminescent materials and organic semiconductors.

- Pharmaceuticals: Investigated for its potential as an anti-cancer agent and in antimicrobial formulations.

- Agricultural Chemistry: Explored for its use as a plant growth regulator or pesticide due to its biological activity

Interaction studies involving 4-methyl-2,1,3-benzothiadiazole have focused on its binding affinity with various biological targets. These studies often employ techniques like molecular docking and spectroscopy to assess how well these compounds interact with proteins or enzymes involved in metabolic pathways. Such investigations are crucial for understanding their mechanism of action and optimizing their therapeutic potential .

Several compounds share structural similarities with 4-methyl-2,1,3-benzothiadiazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,1,3-Benzothiadiazole | Base structure without methyl substitution | Foundational compound for various derivatives |

| 4-Bromo-2,1,3-benzothiadiazole | Brominated derivative | Increased reactivity due to bromine presence |

| 4-Nitro-2,1,3-benzothiadiazole | Nitro group substitution | Potentially enhanced biological activity |

| 5-Methyl-2,1,3-benzothiadiazole | Methyl substitution at position 5 | Different electronic properties compared to 4-methyl variant |

The uniqueness of 4-methyl-2,1,3-benzothiadiazole lies in its specific methyl substitution pattern which influences its reactivity and biological properties compared to other derivatives.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant